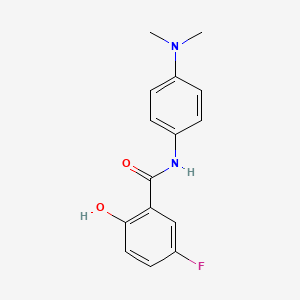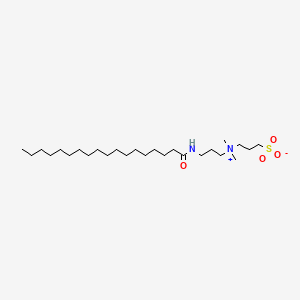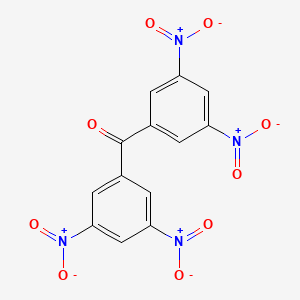
Dodecylhydroxyoxostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylhydroxyoxostannane, also known as dodecyl-hydroxy-oxotin, is a heterocyclic organic compound with the molecular formula C₁₂H₂₆O₂Sn and a molecular weight of 321.04364 g/mol . This compound is characterized by the presence of a tin atom bonded to a dodecyl group and a hydroxy group, making it a unique organotin compound.
Métodos De Preparación
The synthesis of dodecylhydroxyoxostannane typically involves the reaction of dodecyl alcohol with tin(IV) oxide under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction, and the product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Dodecylhydroxyoxostannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecylstannonic acid.
Reduction: It can be reduced to form dodecylstannane.
Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dodecylhydroxyoxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of dodecylhydroxyoxostannane involves its interaction with cellular components. The tin atom in the compound can form coordination complexes with various biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cell membrane integrity, and induction of oxidative stress. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key enzymes and signaling pathways in cells .
Comparación Con Compuestos Similares
Dodecylhydroxyoxostannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide in marine paints.
Triphenyltin hydroxide: Used as a fungicide in agriculture.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
What sets this compound apart is its unique structure, which combines a long alkyl chain with a hydroxy group and a tin atom, providing distinct chemical and physical properties that make it suitable for specific applications .
Propiedades
Número CAS |
29134-69-8 |
|---|---|
Fórmula molecular |
C12H26O2Sn |
Peso molecular |
321.04 g/mol |
Nombre IUPAC |
dodecyl-hydroxy-oxotin |
InChI |
InChI=1S/C12H25.H2O.O.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h1,3-12H2,2H3;1H2;;/q;;;+1/p-1 |
Clave InChI |
QXPASJXPZNHYCQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[Sn](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


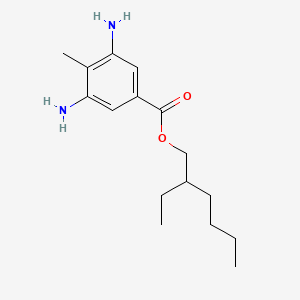

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
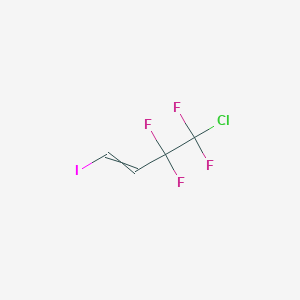
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
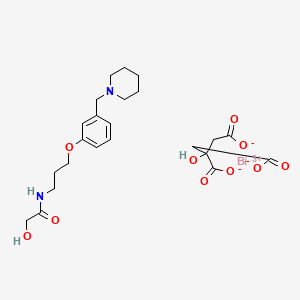
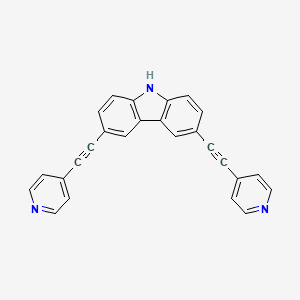
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
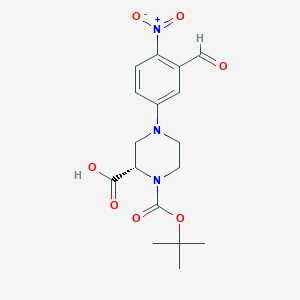
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
